2-Methyl-N1-(3-methylphenyl)-1,2-propanediamine
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- is an organic compound with the molecular formula C11H18N2 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- typically involves the reaction of 1,2-propanediamine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine, 2-methyl-: A simpler derivative without the 3-methylphenyl group.
1,2-Diamino-2-methylpropane: Another derivative with similar structural features.
2-Methyl-1,2-propanediamine: A closely related compound with similar chemical properties.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(3-methylphenyl)- is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
42198-13-0 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-N-(3-methylphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)13-8-11(2,3)12/h4-7,13H,8,12H2,1-3H3 |
InChI Key |
YCZSWNXRZNABRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(C)(C)N |
Origin of Product |
United States |
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